molecular formula C19H23N3O3S B2915892 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 903260-96-8

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Katalognummer B2915892
CAS-Nummer: 903260-96-8
Molekulargewicht: 373.47
InChI-Schlüssel: XFRBAMWGAWJODE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Blockade of Orexin Receptors

Research indicates that orexins, peptides produced by lateral hypothalamic neurons, play a significant role in wakefulness maintenance. The blockade of orexin-1 and orexin-2 receptors by specific antagonists has been explored for its sleep-promoting effects. Studies on rats have shown that antagonism of these receptors can decrease the latency for persistent sleep and increase non-REM and REM sleep time, with the blockade of orexin-2 receptors being sufficient to initiate and prolong sleep. This suggests the therapeutic potential of dihydroisoquinoline derivatives in sleep modulation through orexin receptor antagonism (Dugovic et al., 2009).

Dopamine Agonist Properties

Dihydroisoquinoline compounds have been synthesized and examined for their dopamine-like activity, particularly in their ability to dilate the renal artery. This research explores the structure-activity relationships of these compounds, revealing insights into their potential as dopamine agonists, which could be relevant for therapeutic applications targeting the dopaminergic system (Jacob et al., 1981).

Antimicrobial Activity

The synthesis and evaluation of dihydroisoquinoline derivatives have also extended to their antimicrobial properties. Studies have demonstrated significant inhibition of bacterial and fungal growth by these compounds, highlighting their potential as lead compounds for the development of new antimicrobial agents (Ahmed et al., 2006).

Anticancer and Cytoprotective Effects

Research into tetrahydroisoquinoline derivatives has uncovered their potential in cancer therapy. These compounds have shown to inhibit topoisomerase I, a key enzyme in DNA replication, and exhibit cytotoxicity against various cancer cell lines. This suggests their applicability in the development of novel anticancer drugs (Nagarajan et al., 2006). Additionally, some derivatives have demonstrated cytoprotective properties and the ability to inhibit the binding of glycine to the N-methyl-D-aspartate (NMDA) receptor, indicating their potential role in neuroprotection and the treatment of neurodegenerative diseases (Buchstaller et al., 2006).

Eigenschaften

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-10-8-20-18(24)19(25)21-12-16(17-6-3-11-26-17)22-9-7-14-4-1-2-5-15(14)13-22/h1-6,11,16,23H,7-10,12-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRBAMWGAWJODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.